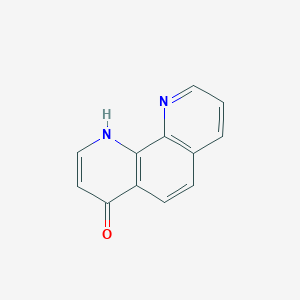

1,10-Phenanthrolin-4-ol

Descripción general

Descripción

1,10-Phenanthrolin-4-ol is a heterocyclic organic compound that belongs to the phenanthroline family. It is characterized by its aromatic structure, which includes two nitrogen atoms at the 1 and 10 positions of the phenanthrene ring system. This compound is known for its versatility in various chemical reactions and its significant role in coordination chemistry, where it acts as a ligand forming strong complexes with metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,10-Phenanthrolin-4-ol can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . Recent advancements have introduced the use of deep eutectic solvents as catalysts, providing a greener and more efficient approach .

Industrial Production Methods: Industrial production of this compound typically follows the Skraup reaction due to its high yield and efficiency. The process involves the dehydration of glycerol to form acrolein, which then condenses with o-phenylenediamine, followed by cyclization to form the phenanthroline structure .

Análisis De Reacciones Químicas

1,10-Phenanthrolin-4-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthroline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted phenanthrolines, quinones, and dihydro derivatives .

Aplicaciones Científicas De Investigación

Metal Ion Detection

1,10-Phenanthrolin-4-ol is widely utilized in the detection of metal ions due to its ability to form stable complexes with various metal ions. The complexes exhibit distinct colors and absorption spectra that facilitate quantitative analysis through colorimetry or spectrophotometry.

Key Findings:

- Iron Detection: The complex formed with ferrous ions (Fe²⁺) shows a maximum absorption peak at 510 nm, allowing for the detection of trace amounts of iron.

- Other Metal Ions: It can also detect copper, nickel, and cobalt ions effectively .

Drug Research and Development

In pharmaceutical research, 1,10-phenanthroline serves as a crucial scaffold or ligand in drug design. Its derivatives have demonstrated significant biological activities including anti-cancer and antibacterial properties.

Case Studies:

- Anticancer Activity: Compounds containing the 1,10-phenanthroline structure have shown promise in targeting cancer cells through various mechanisms.

- Drug Delivery Systems: The compound can be used as a carrier in drug delivery systems to enhance the targeting of therapeutic agents .

Materials Science

In materials science, 1,10-phenanthroline is instrumental in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials.

Applications:

- Metal-Organic Frameworks: Its coordination capabilities allow for the construction of MOFs with specific functionalities for gas adsorption and catalysis.

- Photosensitive Materials: It acts as a ligand in the development of materials with enhanced photoelectric properties .

Photochemistry

The compound is recognized for its role as an excellent photosensitizer in photochemical reactions.

Applications:

- Photocatalysis: Its unique optical properties make it suitable for applications in photocatalysis and photoluminescence studies .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Results |

|---|---|---|

| Metal Ion Detection | Detection of Fe²⁺ | Absorption peak at 510 nm |

| Drug Research | Anticancer compounds | Active against various cancer cell lines |

| Materials Science | Synthesis of MOFs | Effective for gas adsorption |

| Photochemistry | Photocatalytic reactions | High efficiency in energy conversion |

Mecanismo De Acción

The mechanism of action of 1,10-Phenanthrolin-4-ol involves its ability to chelate metal ions through its nitrogen atoms. This chelation can inhibit metalloenzymes, disrupt metal ion homeostasis, and induce oxidative stress in biological systems . In coordination complexes, it can modulate the electronic properties of the metal center, influencing catalytic and photophysical behaviors .

Comparación Con Compuestos Similares

1,10-Phenanthrolin-4-ol is often compared with other phenanthroline derivatives and similar compounds such as:

2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects.

Phenanthrene: The parent hydrocarbon structure without nitrogen atoms.

Ferroin: A well-known iron complex of 1,10-phenanthroline used as a redox indicator.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable ligand in coordination chemistry and a versatile building block in synthetic organic chemistry .

Actividad Biológica

1,10-Phenanthrolin-4-ol is a derivative of 1,10-phenanthroline, a compound known for its ability to intercalate with DNA and its potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, particularly its antimicrobial properties and its role in metal coordination complexes.

This compound features a hydroxyl group at the 4-position of the phenanthroline structure, which enhances its solubility and biological activity. The compound is characterized by its ability to coordinate with transition metals, forming complexes that can exhibit enhanced biological activities compared to the uncoordinated ligand.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including resistant strains of Pseudomonas aeruginosa. In studies involving Galleria mellonella as an in vivo model, metal complexes containing this compound exhibited antibacterial effects and enhanced immune responses against infections that were resistant to conventional antibiotics like gentamicin .

Table 1: Antimicrobial Activity of this compound Complexes

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 5 µg/mL |

Coordination Chemistry

The coordination of this compound with transition metals significantly alters its biological properties. For example, when coordinated with metals like copper or iron, the resulting complexes can enhance cellular uptake and exhibit improved efficacy against pathogens. The amphiphilic nature of these complexes allows them to penetrate lipid membranes more effectively than their uncoordinated counterparts .

Table 2: Comparison of Biological Activities of Metal Complexes

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA structures. This intercalation disrupts normal cellular processes by inhibiting DNA replication and transcription. Additionally, the formation of metal complexes alters the electronic properties of the ligand, which can enhance its interaction with biological macromolecules .

Study on Antibacterial Efficacy

A study conducted by Abebe et al. (2018) investigated the synthesis and biological activity of various quaternary salts derived from this compound. The results showed that while these salts exhibited antimicrobial properties against tested pathogens, they were less effective than the parent compound due to steric hindrance caused by longer alkyl chains used in quaternization .

In Vivo Studies

In vivo studies using Galleria mellonella demonstrated that metal complexes incorporating this compound could stimulate immune responses and effectively clear infections caused by resistant bacterial strains. The study highlighted the potential for these complexes as therapeutic agents in treating infections that are otherwise difficult to manage with traditional antibiotics .

Propiedades

IUPAC Name |

1H-1,10-phenanthrolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYBEGHUZQSYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395726 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23443-31-4 | |

| Record name | 1,10-Phenanthrolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.